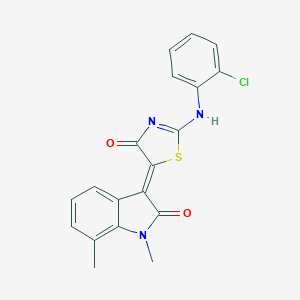
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiazolidinone derivative with a molecular formula of C27H23IN3O2S and a molecular weight of 603.5 g/mol.
Wirkmechanismus
The mechanism of action of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit acetylcholinesterase activity, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit acetylcholinesterase activity, which may be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one in lab experiments is its potential use in the treatment of cancer and Alzheimer's disease. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one. One direction is to further investigate its potential use in the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential use in other diseases and disorders. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one involves the reaction of 5-iodo-2-oxoindole-3-carboxaldehyde with 3,5-dimethylaniline and 2,4-dimethylaniline in the presence of a catalyst. The resulting product is then treated with thiosemicarbazide and acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific research applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
Eigenschaften
Produktname |
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C27H22IN3O2S |
Molekulargewicht |
579.5 g/mol |
IUPAC-Name |
(5Z)-3-(3,5-dimethylphenyl)-2-(3,5-dimethylphenyl)imino-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22IN3O2S/c1-14-7-15(2)10-19(9-14)29-27-31(20-11-16(3)8-17(4)12-20)26(33)24(34-27)23-21-13-18(28)5-6-22(21)30-25(23)32/h5-13H,1-4H3,(H,30,32)/b24-23-,29-27? |
InChI-Schlüssel |
PNMHIPSWVYBXAM-WDPJASKWSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/S2)C5=CC(=CC(=C5)C)C)C |
SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=C(C=CC(=C4)I)NC3=O)S2)C5=CC(=CC(=C5)C)C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N=C2N(C(=O)C(=C3C4=C(C=CC(=C4)I)NC3=O)S2)C5=CC(=CC(=C5)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-(2-chloro-4,5-dimethoxyphenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308324.png)
![3-(3-Chloro-4-methylphenyl)-2-[(3-chloro-4-methylphenyl)imino]-5-(3-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B308325.png)
![3-[(2-Fluorobenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane)](/img/structure/B308326.png)
![10-Bromo-3-(propylsulfanyl)-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308328.png)
![5-bromo-3'-[(2-fluorophenyl)methylsulfanyl]spiro[1H-indole-3,6'-7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]-2-one](/img/structure/B308329.png)
![7-acetyl-6-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308332.png)
![1-[6-(1,3-benzodioxol-5-yl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308337.png)

![1-{6-[5-(4-chlorophenyl)furan-2-yl]-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B308339.png)
![1-[3-(propylsulfanyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308340.png)
![10-Bromo-3-(ethylthio)-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308341.png)
![2-Chlorobenzyl 6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B308344.png)
![1-[7-Acetyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl acetate](/img/structure/B308345.png)
![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308346.png)